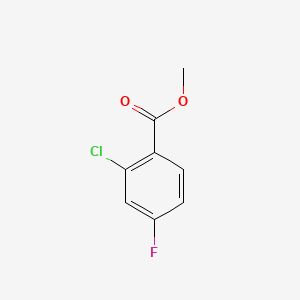

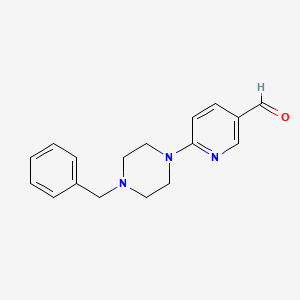

![molecular formula C13H9NO3S B1362145 Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate CAS No. 136427-69-5](/img/structure/B1362145.png)

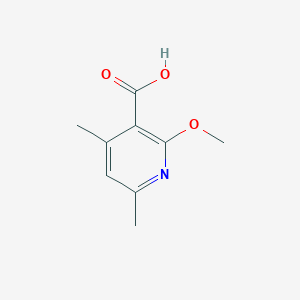

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

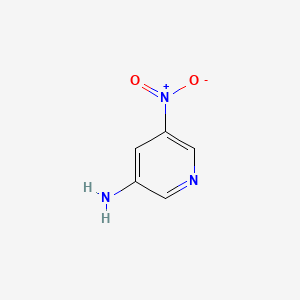

“Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is a chemical compound with the CAS Number: 136427-69-5 . It has a molecular weight of 259.29 .

Synthesis Analysis

The synthesis of similar compounds like benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of “Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is represented by the Inchi Code: 1S/C13H9NO3S/c1-17-13(16)10-6-8(7-15)12-14(10)9-4-2-3-5-11(9)18-12/h2-7H,1H3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds like benzothiazoles have been studied. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis

“Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate and its derivatives have been extensively studied in the field of organic chemistry, particularly for their synthesis and biological activities. A novel synthesis method for 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles has been developed. These compounds were found to have antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Chemical Reactions and Applications

The chemical reactions and applications of these compounds have been a focus of several studies. For instance, the reaction of amino benzothiazole with bis(methylthio)methylene malononitrile led to the formation of 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole. This compound was further reacted with selected nucleophiles like aryl and hetaryl amines, substituted phenols, and compounds with an active methylene group (Pingle, Vartale, Bhosale, & Kuberkar, 2006).

Antimicrobial and Antifungal Properties

Several derivatives of Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate have been synthesized and evaluated for their biological properties. For example, novel heterocyclic compounds were synthesized from 2-amino[2,1-b][1,3]benzothiazoles and evaluated for their antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010).

Cancer Research

In the field of cancer research, novel heterocycles containing benzothiazoles fused with pyrimidines and pyrazoles have been reported to possess activity against different types of cancers. Compounds such as 3-cyano 6,9-dimethyl 4-imino 2-methylthio 4H pyrimido [2,1-b] [1,3] benzothiazole and its derivatives exhibited remarkable in-vitro anticancer activity against 60 human cancer cell lines (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Eigenschaften

IUPAC Name |

methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8(7-15)12-14(10)9-4-2-3-5-11(9)18-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKKSBJQJKZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2N1C3=CC=CC=C3S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358207 |

Source

|

| Record name | methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate | |

CAS RN |

136427-69-5 |

Source

|

| Record name | methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.